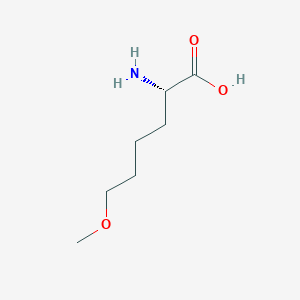
(S)-2-Amino-6-methoxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-methoxyhexanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is a derivative of hexanoic acid, featuring an amino group at the second carbon and a methoxy group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-methoxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Introduction of Amino Group: The amino group is introduced at the second carbon through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.
Methoxylation: The methoxy group is introduced at the sixth carbon, usually through a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-6-methoxyhexanoic acid may involve:
Large-Scale Synthesis: Utilizing bulk chemicals and optimized reaction conditions to ensure high yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hexanoic acid derivatives.
Scientific Research Applications
(2S)-2-amino-6-methoxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-methoxyhexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the amino and methoxy groups.
Pathways: Participates in metabolic pathways where it can be converted into other bioactive compounds.
Effects: Modulates biochemical processes through its interactions with enzymes and receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminohexanoic acid: Lacks the methoxy group at the sixth carbon.
(2S)-2-amino-6-hydroxyhexanoic acid: Has a hydroxyl group instead of a methoxy group at the sixth carbon.
(2S)-2-amino-6-chlorohexanoic acid: Contains a chlorine atom at the sixth carbon instead of a methoxy group.
Uniqueness
(2S)-2-amino-6-methoxyhexanoic acid is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-2-amino-6-methoxyhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
IWFJEBFFMZRRQR-LURJTMIESA-N |
Isomeric SMILES |
COCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
COCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



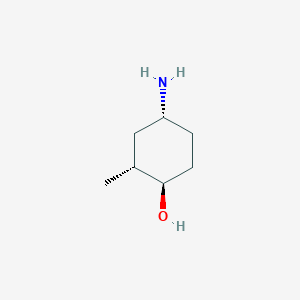
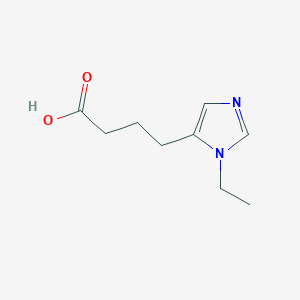
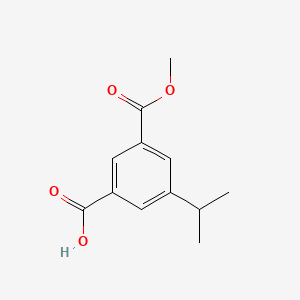


![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)


![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
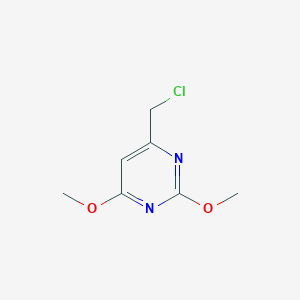

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
